1-Nitro-3-(trifluorométhoxy)benzène

Vue d'ensemble

Description

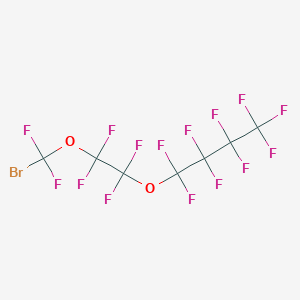

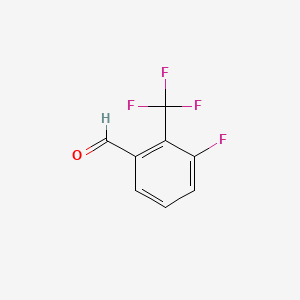

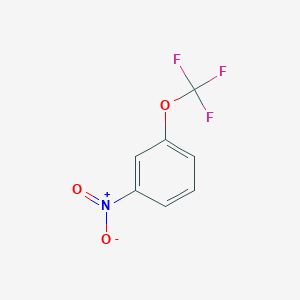

1-Nitro-3-(trifluoromethoxy)benzene is a chemical compound that is part of a broader class of nitroaromatics, which are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. These compounds are of significant interest due to their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The trifluoromethoxy group (-OCF3) is a highly electronegative substituent that can influence the reactivity and physical properties of the benzene ring.

Synthesis Analysis

The synthesis of nitroaromatic compounds with trifluoromethyl groups can be complex due to the reactivity of these groups. While the papers provided do not directly describe the synthesis of 1-nitro-3-(trifluoromethoxy)benzene, they do offer insights into related synthetic methods. For example, the preparation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent iodine-based electrophilic trifluoromethylating reagent, involves considerations of reactivity and safety . Similarly, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene indicates the potential routes for introducing both nitro and trifluoromethyl groups onto a benzene ring .

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds is significantly influenced by the substituents attached to the benzene ring. The presence of a trifluoromethoxy group would likely affect the electron density and steric hindrance around the benzene ring. X-ray analysis of related compounds, such as the triradical in paper , provides insights into how substituents can affect dihedral angles and interatomic distances within a molecule.

Chemical Reactions Analysis

Nitroaromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution (NAS), which is a common reaction for nitroaromatics with electron-withdrawing groups. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen is described, showcasing the reactivity of the nitro group in facilitating the introduction of new functional groups . Additionally, the reaction of β-nitrostyrenes with benzene catalyzed by trifluoromethanesulfonic acid demonstrates the potential for acid-catalyzed reactions involving nitro olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-nitro-3-(trifluoromethoxy)benzene would be influenced by both the nitro and trifluoromethoxy groups. The nitro group is known to be a strong electron-withdrawing group, which can decrease the electron density on the benzene ring and increase the acidity of adjacent hydrogen atoms. The trifluoromethoxy group, being highly electronegative, would further contribute to these effects, potentially leading to unique reactivity patterns. The electrochemical behaviors of related compounds, such as the starburst oligofluorenes in paper , provide a glimpse into how the electronic properties of such compounds can be tuned.

Applications De Recherche Scientifique

Réactifs de fluoration

Le 1-nitro-3-(trifluorométhoxy)benzène est un composé fluoré . Les composés fluorés sont souvent utilisés comme réactifs dans la fluoration, le processus d'introduction de fluor dans un composé. La fluoration peut améliorer les propriétés du composé d'origine, telles que sa stabilité, sa biodisponibilité et sa résistance au métabolisme .

Blocs de construction en synthèse organique

Ce composé peut servir de bloc de construction en synthèse organique . La synthèse organique est une méthode de construction de molécules organiques complexes en reliant des molécules plus simples. Ce processus est fondamental dans le développement de nouveaux médicaments et matériaux .

Synthèse de ligands diphosphines atropisomériques électroniquement déficients

Le this compound peut être utilisé dans la synthèse de nouveaux ligands diphosphines atropisomériques électroniquement déficients . Ces ligands sont utilisés dans la catalyse asymétrique, qui est un type de catalyse dans laquelle un catalyseur chiral dirige la formation d'un composé chiral à partir d'un matériau de départ achiral ou racémique .

Recherche sur la sécurité et la manipulation

Des recherches sont également menées sur la sécurité et la manipulation du this compound . Comprendre les mesures de sécurité nécessaires à la manipulation de ce composé est crucial pour son utilisation en laboratoire .

Safety and Hazards

This compound is classified as a combustible liquid. It can cause skin and eye irritation. Inhalation or ingestion may be harmful . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Relevant Papers A paper titled “synthesis and properties of an unusual substituent” discusses the lithiation next to the OCF3 substituent in 1-trifluoromethoxy-4-(trifluoromethyl)benzene .

Propriétés

IUPAC Name |

1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWJNDOQIAARBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380460 | |

| Record name | 3-(trifluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2995-45-1 | |

| Record name | 3-(trifluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![Methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetate](/img/structure/B1303255.png)